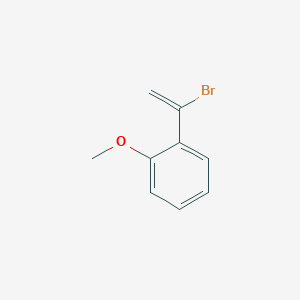

1-(1-Bromovinyl)-2-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-bromoethenyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQFMHKOYWYKTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Vinyl Halides in Modern Synthetic Chemistry

Vinyl halides, organic compounds featuring a halogen atom attached to a carbon-carbon double bond, are pivotal intermediates in a vast array of synthetic methodologies. organic-chemistry.org Their importance stems from their ability to participate in a multitude of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions, which were the subject of the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the way chemists approach the synthesis of complex organic molecules. wikipedia.org

Vinyl halides are key substrates in several of these name reactions:

The Heck Reaction: This reaction couples a vinyl halide with an alkene to form a new, more substituted alkene, typically with high trans selectivity. organic-chemistry.orgwikipedia.org The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle and is a powerful tool for creating substituted alkenes. wikipedia.org

The Suzuki-Miyaura Coupling: This versatile reaction involves the cross-coupling of a vinyl halide with an organoboron compound, such as a boronic acid or ester. organic-chemistry.orglibretexts.org It is widely used for the formation of C(sp²)-C(sp²) bonds to create styrenes, conjugated dienes, and biaryl compounds under basic conditions. libretexts.org

The Sonogashira Coupling: This reaction forms a carbon-carbon bond between a vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is an indispensable method for the synthesis of conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and organic materials. libretexts.org

The reactivity of the carbon-halogen bond in vinyl halides allows for their conversion into other useful functionalities. They can form Grignard reagents and organolithium species, further expanding their synthetic utility. wikipedia.org The stereochemistry of the vinyl halide is often retained in the product, providing a straightforward route to stereochemically defined products. libretexts.org

The Strategic Role of Methoxybenzene Scaffolds in Organic Transformations

The methoxybenzene moiety, also known as an anisole (B1667542) unit, is a common scaffold in organic chemistry that imparts specific electronic and steric properties to a molecule. The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group through resonance, which has a profound influence on the reactivity of the aromatic ring. This electronic effect makes the aromatic ring more susceptible to electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

This directing effect is strategically employed in the synthesis of polysubstituted aromatic compounds. For instance, the bromination of methoxybenzene derivatives can be controlled to achieve specific substitution patterns. csic.es The methoxy group can also influence the regioselectivity of reactions occurring at adjacent positions on the benzene (B151609) ring.

Beyond its role in directing reactions, the methoxybenzene scaffold is a prevalent feature in a wide range of biologically active compounds and pharmaceuticals. The methoxy group can enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic properties. csic.es Its presence can also influence a molecule's solubility and metabolic stability.

Overview of 1 1 Bromovinyl 2 Methoxybenzene As a Versatile Synthetic Intermediate

1-(1-Bromovinyl)-2-methoxybenzene integrates the key reactive features of both vinyl halides and methoxybenzenes, positioning it as a highly versatile building block in organic synthesis. The compound possesses a vinyl bromide group, primed for participation in a variety of cross-coupling reactions, and a methoxy (B1213986) group on the benzene (B151609) ring that can influence the reactivity of the aromatic system and serve as a handle for further functionalization.

While specific, detailed research findings on the synthesis and reactivity of this compound are not extensively documented in publicly available literature, its synthetic potential can be inferred from the well-established chemistry of its constituent parts. The vinyl bromide moiety is an excellent electrophilic partner for Heck, Suzuki-Miyaura, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the vinylic position.

The ortho-methoxy group can exert steric and electronic effects on the reactivity of the vinyl bromide. It can also be a site for further chemical modification, such as demethylation to a phenol, which opens up another avenue for diversification. The combination of these two functional groups in a single molecule allows for sequential and regioselective transformations, making it a valuable tool for the construction of complex molecular frameworks.

The strategic placement of the bromo-vinyl and methoxy groups makes this compound a promising precursor for the synthesis of substituted styrenes, complex alkenes, and various heterocyclic systems through intramolecular reactions.

Table 1: Key Cross-Coupling Reactions of Vinyl Halides

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Heck Reaction | Alkene | Palladium catalyst, Base | Substituted Alkene |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Palladium catalyst, Base | Styrene or Conjugated Diene |

| Sonogashira Coupling | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Conjugated Enyne |

Table 2: Properties of Related Bromo-Methoxy-Benzene Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Bromo-2-methoxybenzene | 578-57-4 | C₇H₇BrO | 187.034 nist.gov |

| 1-(Bromomethyl)-2-methoxybenzene | 52289-93-7 | C₈H₉BrO | 201.063 echemi.com |

| 1-Bromo-2-(bromomethyl)-4-methoxybenzene | 19614-12-1 | C₈H₈Br₂O | 279.96 bldpharm.com |

| 1-Bromo-4-iodo-2-methoxybenzene | 791642-68-7 | C₇H₆BrIO | 312.932 |

An in-depth exploration of advanced synthetic strategies for the formation of this compound is crucial for its application in organic synthesis. This article focuses on the stereoselective, regioselective, and chemoselective methodologies developed for the synthesis of this compound and its analogs.

Mechanistic Investigations of Reactions Involving 1 1 Bromovinyl 2 Methoxybenzene

Elucidation of Catalyst Activation and Speciation in Metal-Catalyzed Processes

In metal-catalyzed reactions, particularly those employing palladium, the active catalytic species, typically a Pd(0) complex, must be generated from a more stable precatalyst, which is often a Pd(II) salt like palladium(II) acetate (B1210297) or dichlorobis(triphenylphosphine)palladium(II). numberanalytics.comresearchgate.net The activation process involves the reduction of Pd(II) to Pd(0) in situ. This reduction can be effected by various reagents present in the reaction mixture, such as phosphine (B1218219) ligands, amines, or organometallic reagents.

| Precatalyst | Activating Agent | Active Catalyst Species (Proposed) |

| Pd(OAc)₂ | Phosphine Ligands (e.g., PPh₃) | Pd(0)(PPh₃)n (n=1-2) |

| PdCl₂(PPh₃)₂ | Base/Organometallic Reagent | Pd(0)(PPh₃)₂ |

| Pd₂(dba)₃ | Additional Ligands | L-Pd(0) |

Table 1: Proposed Catalyst Activation and Speciation in Palladium-Catalyzed Reactions. This table illustrates common palladium precatalysts and the likely active species formed during a reaction, which would be applicable to substrates like 1-(1-bromovinyl)-2-methoxybenzene.

Detailed Analysis of Elementary Steps in Cross-Coupling Catalytic Cycles

The catalytic cycle of common cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, all of which are applicable to this compound, consists of three primary elementary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. wikipedia.orgyoutube.com

Oxidative Addition: This is typically the rate-determining step where the vinyl bromide bond of this compound is broken, and the palladium catalyst inserts itself to form a Pd(II) intermediate. The reactivity order for halides in this step is generally I > Br > Cl, making vinyl bromides like the subject compound highly suitable substrates. wikipedia.org

Transmetalation/Migratory Insertion: In a Suzuki reaction, the next step would be transmetalation, where the organic group from an organoboron compound is transferred to the palladium center. rsc.org In a Sonogashira coupling, a copper acetylide transfers the alkyne group. numberanalytics.com For a Heck reaction, the alkene coupling partner coordinates to the palladium and then inserts into the Pd-C bond (migratory insertion). nih.gov

Reductive Elimination: This final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. The two organic groups on the palladium complex are eliminated to form the final product. wikipedia.org

A hypothetical reaction of this compound in a Suzuki coupling is outlined in Table 2, detailing the proposed intermediates at each elementary step.

| Elementary Step | Reactants | Intermediate | Product of Step |

| Oxidative Addition | This compound, Pd(0)Ln | (2-methoxyphenylvinyl)Pd(II)(Br)Ln | Oxidative Adduct |

| Transmetalation | (2-methoxyphenylvinyl)Pd(II)(Br)Ln, R-B(OR')₂ | [(2-methoxyphenylvinyl)Pd(II)(R)Ln] | Di-organopalladium complex |

| Reductive Elimination | [(2-methoxyphenylvinyl)Pd(II)(R)Ln] | - | Coupled Product + Pd(0)Ln |

Table 2: Elementary Steps and Intermediates in a Suzuki Coupling of this compound. This table provides a conceptual breakdown of the key stages and the chemical species involved.

Identification and Characterization of Radical Intermediates and Single-Electron Transfer Pathways

While many cross-coupling reactions are thought to proceed through purely ionic pathways, the involvement of radical intermediates via single-electron transfer (SET) mechanisms has been proposed, particularly in Heck-type reactions. nih.gov For a substrate like this compound, a SET from the electron-rich Pd(0) catalyst to the vinyl bromide could generate a vinyl radical and a Pd(I) species. This pathway can compete with the traditional two-electron oxidative addition.

The presence of such radical intermediates can be investigated using radical traps or radical clock experiments. Although no such studies have been specifically reported for this compound, the general approach would involve reacting it under coupling conditions in the presence of a compound that rearranges at a known rate if a radical is formed. The detection of the rearranged product would provide evidence for a radical mechanism. The potential for a SET pathway is influenced by the reaction conditions, including the solvent and the electronic properties of the ligands and substrates. nih.gov

Studies on Stereochemical Control and Stereoselectivity in Reaction Mechanisms

For reactions involving vinyl halides like this compound, a key stereochemical consideration is the configuration of the resulting double bond in the product. In many palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, the reaction proceeds with retention of stereochemistry. wikipedia.orgwikipedia.org This means that if the starting vinyl bromide has a specific (E) or (Z) configuration, that configuration will be preserved in the final coupled product.

This stereochemical outcome is largely determined during the oxidative addition and reductive elimination steps, both of which typically occur with retention of the geometry of the vinyl group. However, isomerization can sometimes occur at the Pd(II) intermediate stage, potentially leading to a mixture of stereoisomers. The choice of ligands and reaction conditions can play a crucial role in preventing such isomerization and ensuring high stereoselectivity. beilstein-journals.org For instance, the use of bulky phosphine ligands can often enforce a specific coordination geometry around the palladium center that disfavors isomerization pathways. While specific stereochemical studies on this compound are not documented, the general principles of stereocontrol in related systems provide a strong basis for predicting its behavior. nih.gov

Spectroscopic Characterization and Structural Elucidation for Advanced Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 1-(1-bromovinyl)-2-methoxybenzene, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its structure and assigning stereochemistry.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals provide a map of the proton environments within the molecule. The aromatic protons on the methoxybenzene ring typically appear as multiplets in the downfield region, while the vinyl protons and the methoxy (B1213986) group protons have characteristic chemical shifts.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the benzene (B151609) ring, the vinyl group, and the methoxy group are distinct and can be used to confirm the connectivity of the molecule. The presence of the bromine atom also influences the chemical shifts of the adjacent carbon atoms.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.5 | m | Aromatic protons |

| ¹H | ~5.5-6.0 | d | Vinyl protons |

| ¹H | ~3.8 | s | Methoxy protons |

| ¹³C | ~155 | s | C-OMe |

| ¹³C | ~130-140 | s | Aromatic C-Br |

| ¹³C | ~110-130 | d | Aromatic CH |

| ¹³C | ~120-130 | s | C=C(Br) |

| ¹³C | ~110-120 | t | =CH₂ |

| ¹³C | ~55 | q | -OCH₃ |

Mass Spectrometry (MS and HRMS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a mass difference of two units and roughly equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound could include the loss of the bromine atom, the methoxy group, or the entire vinyl group. Analysis of these fragment ions helps to piece together the structure of the original molecule. For instance, the mass spectrum of the related compound 1-bromo-2-methoxybenzene shows prominent peaks corresponding to the molecular ion and fragments resulting from the loss of a methyl group or a bromine atom. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This is a predicted table based on the structure and general fragmentation patterns.)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

|---|---|---|

| [M]⁺ and [M+2]⁺ | Molecular Ion | Confirms molecular weight and presence of one bromine atom |

| [M - Br]⁺ | Loss of Bromine | Indicates a bromo substituent |

| [M - OCH₃]⁺ | Loss of Methoxy Group | Indicates a methoxy substituent |

| [M - C₂H₂Br]⁺ | Loss of Bromovinyl Group | Confirms the bromovinyl moiety |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. wikipedia.org The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups it contains.

Key vibrational modes to look for include the C-H stretching vibrations of the aromatic ring and the vinyl group, the C=C stretching vibrations of the aromatic ring and the vinyl group, the C-O stretching of the methoxy group, and the C-Br stretching vibration. The "fingerprint region" of the IR spectrum, typically from 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for its identification. docbrown.info While a specific IR spectrum for this compound was not found, the spectra of related compounds like 1-bromo-2-methoxybenzene and other bromo- and methoxy-substituted aromatics can provide a basis for predicting the expected absorption frequencies. nih.govresearchgate.netnist.gov

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound (Note: This is a predicted table based on characteristic IR absorption frequencies.)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic and Vinyl |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1620 | C=C Stretch | Vinyl Group |

| 1250-1000 | C-O Stretch | Aryl Ether |

| ~900 | =C-H Bend (out-of-plane) | Vinyl Group |

| 600-500 | C-Br Stretch | Alkyl Halide |

Advanced Spectroscopic Methods for In Situ Reaction Monitoring and Intermediate Detection

Modern advancements in spectroscopy allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the detection of transient intermediates. acs.orgnih.gov Techniques such as time-resolved IR spectroscopy and in situ NMR spectroscopy can be applied to study the synthesis or reactions of this compound.

For example, during the synthesis of this compound, these advanced methods could be used to follow the consumption of reactants and the formation of the product in real-time. This allows for the optimization of reaction conditions and can lead to the identification of any short-lived intermediates that may be formed during the reaction process. wikipedia.org Furthermore, hyphenated techniques, which combine a separation method like chromatography with a spectroscopic detector, can be employed to analyze complex reaction mixtures containing this compound. numberanalytics.com The development of portable mass spectrometers also facilitates on-line reaction monitoring in various settings. nih.gov

The application of these advanced spectroscopic techniques is crucial for gaining a deeper understanding of the chemical behavior of this compound and for developing more efficient and controlled synthetic methodologies.

Computational and Theoretical Studies on 1 1 Bromovinyl 2 Methoxybenzene

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Analysis

The analysis extends to the molecule's electronic landscape. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity. Furthermore, the spatial distribution of these frontier orbitals reveals the most probable sites for nucleophilic and electrophilic attack. For 1-(1-Bromovinyl)-2-methoxybenzene, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring and the vinyl group's π-system, while the LUMO would likely be associated with the antibonding orbitals of the carbon-bromine and carbon-carbon double bonds.

Natural Bond Orbital (NBO) analysis, another facet of computational investigation, can elucidate the charge distribution across the molecule. This provides a quantitative measure of the electronic influence of the methoxy (B1213986) and bromovinyl substituents on the aromatic ring. researchgate.net

Table 1: Predicted Geometrical and Electronic Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Description |

| Geometrical Parameters | ||

| C(vinyl)-Br Bond Length | ~1.88 Å | The length of the covalent bond between the vinyl carbon and the bromine atom. |

| C=C (vinyl) Bond Length | ~1.34 Å | The length of the carbon-carbon double bond in the vinyl moiety. |

| O-C(methoxy) Bond Length | ~1.36 Å | The length of the bond between the oxygen and the methyl carbon of the methoxy group. |

| C(aromatic)-O Bond Length | ~1.37 Å | The length of the bond between the aromatic ring and the methoxy oxygen. |

| C-C-O-C Dihedral Angle | ~0° or ~180° | The dihedral angle defining the orientation of the methoxy group relative to the benzene ring, indicating a likely planar arrangement for maximum conjugation. |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | The energy difference between the HOMO and LUMO, a key indicator of molecular stability and reactivity. |

| Mulliken Charge on Br | -0.15 | The partial charge on the bromine atom, indicating its electronegativity. |

| Mulliken Charge on O | -0.60 | The partial charge on the oxygen atom of the methoxy group, highlighting its electron-donating nature. |

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations. They are intended for illustrative purposes.

Computational Reaction Pathway Analysis and Transition State Modeling

Beyond static properties, computational chemistry excels at mapping the energetic landscape of chemical reactions. For this compound, this involves modeling potential reaction pathways, such as electrophilic additions to the vinyl group or substitution reactions on the aromatic ring. youtube.compressbooks.pub By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. acs.org

The process begins by identifying plausible reaction mechanisms. For instance, in an electrophilic addition of HBr to the double bond, two potential carbocation intermediates could be formed. Computational modeling can determine the relative stability of these intermediates. The key to understanding the reaction kinetics lies in locating the transition state (TS)—the highest energy point along the reaction coordinate. rsc.org Transition state optimization is a complex computational task that identifies a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), which is the primary determinant of the reaction rate. acs.org

These models can also elucidate the role of solvents, which can be incorporated into the calculations using implicit or explicit solvent models to provide a more accurate representation of real-world reaction conditions.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Addition of HBr

| Reaction Pathway | Intermediate | Activation Energy (ΔG‡) (kcal/mol) | Thermodynamic Product |

| Markovnikov Addition | Tertiary Carbocation (stabilized by methoxy group) | 12.5 | 1-(1,1-dibromoethyl)-2-methoxybenzene |

| Anti-Markovnikov Addition | Secondary Carbocation | 18.2 | 1-(1-bromo-2-bromoethyl)-2-methoxybenzene |

Note: The values in this table are hypothetical, illustrating how computational analysis can predict the favorability of different reaction pathways. The Markovnikov pathway is predicted to be favored due to the formation of a more stable carbocation intermediate.

Prediction of Reactivity and Selectivity in Novel Transformations

A significant advantage of computational modeling is its predictive power. By applying the principles of reaction pathway analysis, chemists can forecast the outcomes of novel, yet-to-be-performed reactions. For this compound, this could involve predicting its behavior in various cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira), cycloadditions, or polymerizations. acs.org

For example, in a palladium-catalyzed Heck reaction, the regioselectivity of the aryl group addition to the vinyl moiety can be investigated. Computational models can calculate the activation barriers for addition at either of the two vinyl carbons, thus predicting which regioisomer would be the major product. researchgate.net This predictive capability is invaluable for designing synthetic routes that are both efficient and selective, saving significant time and resources in the laboratory.

Similarly, the potential for this compound to participate in anionic polymerization could be assessed by calculating the stability of the propagating anion and the activation energy for monomer addition. researchgate.net

Investigation of Stereoelectronic Effects of the Methoxy Group and Bromovinyl Moiety

The reactivity and structure of this compound are governed by the interplay of stereoelectronic effects from its two key functional groups. Computational analysis provides a quantitative understanding of these influences.

The methoxy group at the ortho position exerts two opposing electronic effects:

Resonance Donation: The lone pairs on the oxygen atom can delocalize into the benzene ring's π-system. This resonance effect increases the electron density at the ortho and para positions, making the ring more nucleophilic and activating it towards electrophilic aromatic substitution. stackexchange.com

Inductive Withdrawal: Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond network. stackexchange.comvaia.com

The bromovinyl group also contributes a mix of electronic effects:

Inductive Withdrawal: Both the bromine atom and the sp²-hybridized vinyl carbons are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.

Weak Resonance Donation: The bromine atom possesses lone pairs that can, in principle, donate into the π-system, but this effect is generally weak for halogens heavier than fluorine.

The orientation of the methoxy group relative to the bromovinyl moiety is critical. The molecule will adopt a conformation that best balances steric hindrance and the desire for maximum electronic conjugation. DFT calculations can precisely determine this preferred conformation and quantify the energetic consequences of rotation around the single bonds, providing a detailed picture of the stereoelectronic landscape that dictates the molecule's behavior.

Role of 1 1 Bromovinyl 2 Methoxybenzene As a Versatile Synthetic Building Block

Precursor in the Construction of Substituted Dienes and Styrene Derivatives

The vinyl bromide moiety of 1-(1-bromovinyl)-2-methoxybenzene is a key functional group that enables its participation in various palladium-catalyzed cross-coupling reactions. These reactions are foundational in forming new carbon-carbon bonds, allowing for the synthesis of complex styrene and diene derivatives.

One of the most powerful methods for this purpose is the Suzuki cross-coupling reaction, which pairs an organoboron compound with an organic halide. In this context, this compound can react with a variety of vinylboronic acids or esters to generate substituted 1,3-dienes. The general mechanism for such palladium-catalyzed couplings involves an oxidative addition, transmetalation, and reductive elimination cycle. The methoxy (B1213986) group on the benzene (B151609) ring can influence the electronic properties of the molecule and, consequently, its reactivity in these catalytic cycles.

Similarly, the Heck reaction offers another pathway to elaborate the vinyl bromide group. This reaction couples the vinyl bromide with an alkene, providing a route to more complex diene or styrene-like structures. The ability to form C(sp²)–C(sp²) bonds through these methods makes this compound a valuable starting material for molecules that are precursors to polymers or are part of larger, biologically active compounds.

Below is a table illustrating potential cross-coupling reactions for the synthesis of dienes and styrenes using this compound as a precursor.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Substituted Styrene |

| Suzuki Coupling | Vinylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Conjugated Diene |

| Stille Coupling | Organostannane (e.g., vinyltributyltin) | Pd(PPh₃)₄ | Conjugated Diene |

| Heck Coupling | Alkene (e.g., styrene, acrylate) | Pd(OAc)₂, phosphine (B1218219) ligand, base | Substituted Diene/Styrene |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | En-yne |

This table represents potential synthetic transformations based on the known reactivity of vinyl bromides in palladium-catalyzed cross-coupling reactions.

Integration into Complex Organic Scaffolds and Frameworks

The structural features of this compound make it an ideal candidate for incorporation into complex molecular architectures, including pseudo-natural products (PNPs). PNPs are compounds that are inspired by natural product scaffolds but possess novel structural features. The synthesis of such molecules often relies on building blocks that can undergo a series of transformations to rapidly build molecular complexity.

The vinyl bromide can act as a handle for initial coupling reactions, while the methoxy-substituted ring can be involved in subsequent cyclization or dearomatization reactions. For instance, after a cross-coupling reaction to append a suitable reaction partner, the molecule can be subjected to conditions that promote intramolecular reactions, leading to the formation of polycyclic systems. Research has demonstrated that indole-based starting materials can be used to generate diverse three-dimensional molecular frameworks through dearomatization methodologies, a strategy that could be adapted for precursors derived from this compound.

The generation of complex scaffolds from relatively simple starting materials is a cornerstone of modern synthetic chemistry, aiming to explore biologically relevant chemical space efficiently. The use of versatile building blocks like this compound is crucial in these efforts, enabling the creation of libraries of complex molecules for biological screening.

As a Reagent in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound possesses the necessary functionality to serve as a precursor to various heterocyclic systems. The vinyl group, especially after conversion to a diene as described in section 7.1, can participate in pericyclic reactions such as the Diels-Alder reaction.

For example, a Suzuki coupling of this compound with a vinylboronic acid would yield a substituted 1,3-diene. This diene can then react with a variety of dienophiles (e.g., maleimides, quinones, or acetylenic esters) to construct six-membered rings, which can be either carbocyclic or heterocyclic, depending on the dienophile. This approach allows for the stereoselective formation of complex polycyclic systems.

Furthermore, the vinyl bromide itself can be a reactive partner in cascade reactions designed to build heterocyclic rings. Such cascade reactions, which form multiple bonds in a single operation, are highly efficient and are considered "green" chemical processes. The combination of the vinyl bromide and the aromatic ring in this compound allows for potential annulation strategies where the vinyl group reacts and subsequent cyclization occurs onto the aromatic ring, possibly after demethylation of the methoxy group to reveal a more reactive phenol.

| Heterocyclic Synthesis Strategy | Intermediate | Reaction Partner (Example) | Resulting Heterocycle Core (Example) |

| Diels-Alder Cycloaddition | In situ generated diene | N-Phenylmaleimide | Phthalimide derivative |

| [4+2] Cycloaddition | In situ generated diene | Dimethyl acetylenedicarboxylate | Substituted benzene ring |

| Cascade Annulation | This compound | Amine or other nucleophile | Nitrogen-containing heterocycle (e.g., indole, quinoline) |

This table outlines plausible synthetic pathways to heterocyclic systems originating from this compound.

Utility in Divergent Synthetic Strategies for Advanced Intermediates

Divergent synthesis is a powerful strategy in modern organic chemistry that allows for the creation of a wide variety of compounds from a single, common intermediate. This approach is central to diversity-oriented synthesis (DOS), which aims to generate libraries of structurally diverse small molecules for high-throughput screening.

This compound is well-suited to function as a starting point in such strategies. The vinyl bromide allows for a primary diversification step through various cross-coupling reactions. The resulting products, now possessing a new functional group from the coupling partner, can be considered advanced intermediates. These intermediates can then be subjected to a range of different reaction conditions to induce divergent reaction pathways.

For instance, an intermediate prepared via a Suzuki coupling could undergo either an intramolecular Heck reaction to form one type of polycyclic scaffold, or it could be subjected to oxidative dearomatization to generate a completely different molecular architecture. This concept of a "divergent intermediate strategy" is crucial for the efficient exploration of chemical space and the discovery of new bioactive compounds. A study on diverse pseudo-natural products highlighted the synthesis of 154 different compounds from a common intermediate, showcasing the power of this approach. The ability to fine-tune the reaction pathway by changing catalysts, ligands, or reaction conditions allows chemists to navigate complex synthetic landscapes and access novel molecular frameworks from a single, versatile precursor like this compound.

Future Research Directions and Emerging Methodologies

Development of Greener and More Sustainable Synthetic Routes

The synthesis of vinyl bromides, including 1-(1-Bromovinyl)-2-methoxybenzene, has traditionally involved methods that can be resource-intensive and generate hazardous waste. The future of its synthesis lies in the adoption of greener and more sustainable practices. Research is shifting towards methodologies that minimize environmental impact by using less toxic reagents, reducing energy consumption, and improving atom economy.

Key strategies in this area include:

Alternative Reagents: There is a growing interest in replacing traditional, often harsh, brominating agents with more environmentally benign alternatives. orientjchem.org For instance, methods utilizing N-halosuccinimides with catalytic promoters or developing one-pot bromination-elimination sequences from allyl alcohol derivatives are being explored. researchgate.net The use of vinyl sulfonates and vinyl acetates is also being investigated as a "green" alternative to vinyl bromide in certain cross-coupling reactions. mdpi.comdntb.gov.ua

Catalytic Approaches: A move from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Catalytic anti-Markovnikov hydrobromination of alkynes, for example, offers a highly efficient and selective route to terminal vinyl bromides under mild conditions, compatible with a wide array of functional groups. organic-chemistry.org

Process Optimization: The development of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, reduces the need for purification of intermediates, thereby saving solvents and energy. Microwave-assisted synthesis is another area of interest, as it can dramatically shorten reaction times. organic-chemistry.org For example, (E)-β-Arylvinyl bromides have been prepared in minutes using microwave irradiation of 3-arylpropenoic acids with N-bromosuccinimide. organic-chemistry.org

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Stereoselectivity

The utility of this compound is largely defined by its participation in transition metal-catalyzed cross-coupling reactions. While palladium-based catalysts are well-established, future research is aimed at discovering novel catalytic systems that offer superior performance in terms of reactivity, selectivity, and substrate scope.

Current and future trends in catalysis include:

Alternative Metal Catalysts: Iron, being abundant, cost-effective, and less toxic than precious metals like palladium, is emerging as a sustainable alternative for catalyzing cross-coupling reactions. nih.gov Ruthenium is also showing promise; for instance, ruthenium catalysts have been used for the stereoselective synthesis of exocyclic tetrasubstituted vinyl halides through cycloisomerization reactions. nih.govnih.gov Ruthenium has also been employed in three-component coupling reactions to form vinyl halides with controllable E/Z selectivity. nih.gov

Heterogeneous Catalysis: To simplify catalyst separation and recycling, researchers are developing heterogeneous catalysts. Novel palladium catalysts supported on materials like SBA-15 mesoporous silica are being designed for cross-coupling reactions in environmentally friendly solvents such as water or polyethylene glycol (PEG).

Ligand Design: The performance of a metal catalyst is heavily influenced by its surrounding ligands. The development of advanced phosphine (B1218219) ligands, for example, has enabled the palladium-catalyzed conversion of vinyl triflates to vinyl bromides under milder conditions. researchgate.net Future work will focus on designing ligands that can achieve higher stereoselectivity, particularly for the synthesis of geometrically defined tri- and tetrasubstituted alkenes. nih.gov

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Iron-phosphine complexes | Cross-coupling | Cost-effective, low toxicity, sustainable alternative to Pd and Ni. | nih.gov |

| Ruthenium-based catalysts | Cycloisomerization / Three-component coupling | High stereoselectivity, formation of complex cyclic structures. | nih.govnih.govnih.gov |

| Palladium supported on SBA-15 | Mizoroki–Heck / Suzuki–Miyaura | Heterogeneous, recyclable, effective in green solvents. | |

| Pd(OAc)₂–DPPE / Pd₂(dba)₃–TFP | Selective cross-coupling of 1,1-dibromoethylenes | High selectivity for either conjugated enediynes or unsymmetrical 1,3-diynes. | nih.govsemanticscholar.org |

Expanding the Scope of Chemical Transformations to New Molecular Architectures

Beyond its traditional role in cross-coupling reactions, researchers are actively seeking to unlock new reactivity patterns for this compound, enabling its use in the synthesis of novel and complex molecular frameworks.

Emerging areas of application include:

Novel Reactivity Patterns: A significant discovery is the cine-substitution of vinyl bromides, a departure from the typical ipso-substitution seen in classic cross-coupling reactions. organic-chemistry.org In this process, a palladium-catalyzed C-N coupling generates an enamine intermediate that can undergo further reactions, such as Michael additions, leading to structurally distinct products. organic-chemistry.orgrsc.org

Photochemical Reactions: Photochemistry offers unique reaction pathways that are often inaccessible under thermal conditions. The irradiation of diarylvinyl bromides has been shown to induce a novel 1,2-aryl group migration, yielding dimethoxytolans. rsc.org Exploring similar photochemical transformations for this compound could lead to new molecular skeletons.

Cascade Reactions: The development of cascade or tandem reactions, where multiple bonds are formed in a single operation, is a highly efficient strategy for building molecular complexity. nih.gov Using this compound as a starting point in cascade sequences, such as a sequential cross-coupling/annulation, could provide rapid access to polycyclic aromatic systems. acs.org

Integration of Advanced Computational Approaches for Rational Reaction Design and Optimization

The synergy between experimental and computational chemistry is revolutionizing how chemical reactions are understood and developed. Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for designing and optimizing reactions involving this compound.

The impact of computational chemistry is evident in several areas:

Q & A

Q. What are the common synthetic routes for preparing 1-(1-Bromovinyl)-2-methoxybenzene, and how can reaction conditions be optimized for yield and purity?

Answer: The compound is typically synthesized via stereoselective methods such as bromination of vinyl precursors or cycloaddition reactions. For example, (E)-1-(2-bromovinyl)-2-methoxybenzene can be prepared using palladium-catalyzed cross-coupling or halogenation of styrene derivatives under controlled conditions . Reaction optimization should focus on:

- Catalyst selection (e.g., Pd or Cr-based catalysts for hydrogenation or isomerization) .

- Temperature control to minimize side reactions (e.g., thermal decomposition of brominated intermediates).

- Solvent polarity to stabilize intermediates and enhance stereochemical outcomes.

Key purity checks involve 1H/13C-NMR to confirm the (E)-isomer dominance (e.g., δ 7.33–7.29 ppm for aromatic protons and J = 14.2 Hz for vinyl coupling) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers analyze?

Answer:

- 1H/13C-NMR : Critical for confirming regiochemistry and stereochemistry. For instance, the (E)-isomer shows distinct coupling constants (J = 14.1–14.2 Hz for vinyl protons) and aromatic splitting patterns .

- GC-MS or LC-MS : Used to verify molecular ion peaks (e.g., m/z corresponding to C₉H₉BrO) and detect impurities from incomplete bromination .

- FT-IR : Analyze C-Br stretching (~550–600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) to validate functional groups .

Advanced Research Questions

Q. How can stereoselectivity in the synthesis of this compound be controlled, particularly in cycloaddition or hydrogenation reactions?

Answer: Stereoselectivity depends on:

- Catalytic systems : Chromium catalysts (e.g., Cr(CO)₃ complexes) promote semi-hydrogenation of alkynes to (E)-alkenes with >80% selectivity .

- Substrate geometry : Bulky substituents on the benzene ring can sterically hinder Z-isomer formation .

- Reaction kinetics : Slow addition of brominating agents (e.g., NBS) reduces kinetic favoring of less stable isomers.

For cycloadditions, computational modeling (DFT) can predict transition-state energies to guide condition selection .

Q. What computational chemistry approaches are suitable for predicting the reactivity or electronic properties of this compound?

Answer:

- DFT Calculations : Optimize molecular geometry and compute frontier orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., bromine addition to the vinyl group) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing carbocation intermediates).

- QSPR Models : Correlate substituent effects (e.g., methoxy group’s electron-donating nature) with reactivity in cross-coupling reactions .

Q. How can researchers resolve contradictions in reported reaction outcomes or physicochemical properties of this compound?

Answer:

- Meta-analysis : Compare datasets across literature (e.g., NMR shifts, melting points) to identify outliers. For example, conflicting J-values in vinyl protons may arise from solvent or temperature differences .

- Reproducibility protocols : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables .

- Advanced analytics : Use 2D-NMR (COSY, NOESY) to resolve overlapping signals and confirm structural assignments .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Features | Reference |

|---|---|---|

| 1H-NMR | δ 7.33–7.29 (m, aromatic H), J = 14.2 Hz (vinyl H), δ 3.89 (s, OCH₃) | |

| 13C-NMR | δ 160.1 (C-O), 120.8 (C-Br), 114.3 (vinyl C) | |

| GC-MS | Molecular ion at m/z 212/214 (Br isotope pattern) |

Q. Table 2. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd/C | Higher loading reduces reaction time |

| Temperature | 60–80°C | Prevents decomposition of brominated products |

| Solvent | DCM or THF | Enhances solubility of aromatic intermediates |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.